6-Mercapto-4-methylnicotinonitrile
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Overview
Description
6-Mercapto-4-methylnicotinonitrile is a heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of nicotinonitrile, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-4-methylnicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method is the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction proceeds through a conjugated addition, followed by intramolecular heterocyclization and regioselective alkylation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods use inexpensive, acyclic commodity-based raw materials and involve multiple steps, including condensation, alkylation, and crystallization, to yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and triethylamine are commonly employed.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
6-Mercapto-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Mercapto-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylnicotinonitrile
- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
- 2,6-Dichloro-4-methylnicotinonitrile
Uniqueness
6-Mercapto-4-methylnicotinonitrile is unique due to the presence of both a mercapto group and a nitrile group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4-methyl-6-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) |
InChI Key |
QOCPVVACXYOAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C#N |
Origin of Product |
United States |
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